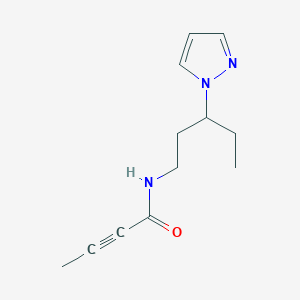

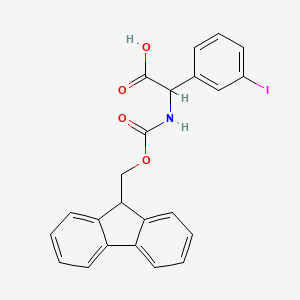

![molecular formula C7H5ClN4O B2853724 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine CAS No. 114346-91-7](/img/structure/B2853724.png)

2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It contains a chloromethyl group attached to the 5-position of the 1,2,4-oxadiazole ring, which is further attached to a pyrazine ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-oxadiazole ring attached to a pyrazine ring via a chloromethyl group . The exact crystal structure of this compound is not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (210.62), molecular formula (C9H8ClN3O), and its solid form . The specific melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Analyses

Research has been conducted on the synthesis, spectroscopic analyses, and chemical reactivity of oxadiazole derivatives, including 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pyrazine and related compounds. These studies involve density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking procedures to understand the reactivity of newly synthesized oxadiazole derivatives. These compounds have shown potential in the development of new anti-cancer drugs and have exhibited moderate anti-tubercular activity against M. tuberculosis H37RV strain, suggesting their utility in medicinal chemistry and drug development (Al-Tamimi et al., 2018).

Anti-Tubercular Activity

Further studies on condensed oxadiazole and pyrazine derivatives have shown promising results in anti-tubercular activity. These compounds were found to be more potent than reference standards like streptomycin and pyrazinamide, highlighting their significance in addressing tuberculosis. The research emphasized the importance of structural modifications specific to each derivative and its influence on biological activity (El-Azab et al., 2018).

Antidiabetic Studies

The synthesis of novel benzimidazole-pyrazoline hybrid molecules and their anti-diabetic studies have been conducted. These compounds were evaluated for their α-glucosidase inhibition activity, showing significant potential as effective inhibitors compared to standard drugs like acarbose. This research provides insights into the development of new therapeutic agents for diabetes management (Ibraheem et al., 2020).

Synthesis of Fluoropyrazoles

The synthesis of 3-amino-4-fluoropyrazoles represents an important advancement in medicinal chemistry, as fluorinated pyrazoles with additional functional groups offer considerable potential as building blocks. The developed synthetic strategy allows for further functionalization, contributing to the creation of novel pharmaceutical compounds (Surmont et al., 2011).

New Pyrazoles with Biological Activities

A series of 2 pyrazolyl 5 substituted 1,3,4 oxadiazoles synthesized from pyrazole formic acid hydrazide and carboxylic acid showed certain fungicidal and herbicidal activities. This work contributes to the field of agricultural chemistry by providing new compounds that could potentially be developed into fungicides and herbicides (Han, 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

1,2,4-oxadiazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of biological activities .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been shown to exhibit agricultural biological activities, including nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani .

Result of Action

It’s known that 1,2,4-oxadiazole derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and nematocidal effects .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O/c8-3-6-11-7(12-13-6)5-4-9-1-2-10-5/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZMMJVUGHLFHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

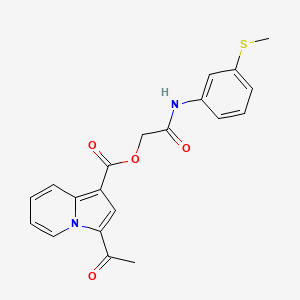

![N-(naphthalen-1-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2853646.png)

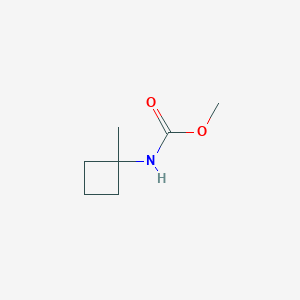

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2853647.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)

![1-(4-Chlorophenyl)-2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2853652.png)

![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2853655.png)

![2,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853657.png)